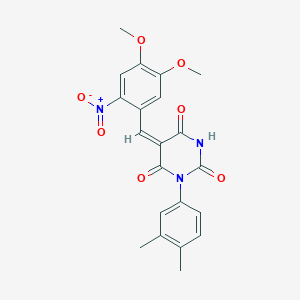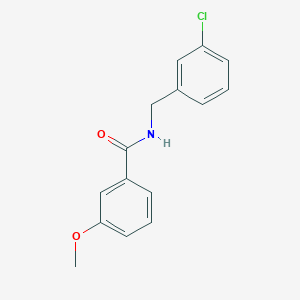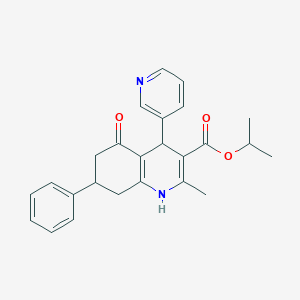![molecular formula C20H23N3O B4966850 N,N-diethyl-2-[(4-phenyl-1-phthalazinyl)oxy]ethanamine](/img/structure/B4966850.png)
N,N-diethyl-2-[(4-phenyl-1-phthalazinyl)oxy]ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethyl-2-[(4-phenyl-1-phthalazinyl)oxy]ethanamine, commonly known as DPPE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. DPPE belongs to the class of phthalazinone derivatives and has been studied for its ability to act as a selective dopamine reuptake inhibitor.
Mécanisme D'action
DPPE acts as a selective dopamine reuptake inhibitor, meaning it blocks the transporters responsible for removing dopamine from the synaptic cleft. This leads to increased dopamine levels in the brain, resulting in improved cognitive function, mood, and motor control.
Biochemical and Physiological Effects:
DPPE has been shown to increase dopamine levels in the brain, leading to improved cognitive function, mood, and motor control. It has also been found to exhibit antidepressant and anxiolytic effects, making it a potential candidate for the treatment of mood disorders.
Avantages Et Limitations Des Expériences En Laboratoire
DPPE has several advantages for lab experiments, including its high selectivity for dopamine transporters and its ability to cross the blood-brain barrier. However, its limited solubility in water and potential toxicity at high doses are limitations that need to be considered.
Orientations Futures
There are several potential future directions for DPPE research, including:
1. Investigating its potential as a treatment for drug addiction and other substance use disorders.
2. Exploring its effects on other neurotransmitter systems, such as serotonin and norepinephrine.
3. Investigating its potential as a treatment for other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder.
4. Developing more efficient synthesis methods to improve its availability for research purposes.
In conclusion, N,N-diethyl-2-[(4-phenyl-1-phthalazinyl)oxy]ethanamine, or DPPE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It acts as a selective dopamine reuptake inhibitor and has been studied for its potential use in treating neurological and psychiatric disorders. While it has several advantages for lab experiments, its limitations and potential toxicity at high doses need to be considered. There are several potential future directions for DPPE research, including investigating its potential as a treatment for drug addiction and other substance use disorders, exploring its effects on other neurotransmitter systems, and developing more efficient synthesis methods.
Méthodes De Synthèse
DPPE can be synthesized through a multi-step process involving the reaction of 4-phenylphthalazinone with ethylbromide, followed by alkylation with diethylamine. The final product is obtained through the reaction of the intermediate with sodium hydroxide.
Applications De Recherche Scientifique
DPPE has been studied for its potential therapeutic properties in treating neurological and psychiatric disorders. It has been found to exhibit significant affinity for dopamine transporters and has been shown to increase dopamine levels in the brain. This makes it a potential candidate for the treatment of Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction.
Propriétés
IUPAC Name |
N,N-diethyl-2-(4-phenylphthalazin-1-yl)oxyethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c1-3-23(4-2)14-15-24-20-18-13-9-8-12-17(18)19(21-22-20)16-10-6-5-7-11-16/h5-13H,3-4,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEMXHXWRMOEJOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=NN=C(C2=CC=CC=C21)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-2-[(4-phenylphthalazin-1-yl)oxy]ethanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]-N-(5-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B4966769.png)
![[(4,6,8-trimethyl-2-quinolinyl)thio]acetonitrile](/img/structure/B4966774.png)
![[(3-benzyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetonitrile](/img/structure/B4966775.png)


![benzyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B4966793.png)
![7-[(2-bromobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B4966798.png)
![2-{[3-cyano-4-(2,5-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide](/img/structure/B4966807.png)
![3,4-dimethyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B4966809.png)


![1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2,2-dimethyl-1-propanone](/img/structure/B4966838.png)

![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-piperidinol](/img/structure/B4966857.png)